molecular formula C26H18N4O3 B5179619 4-[3-(4-Nitro-phenyl)-2-phenyl-quinoxalin-6-yloxy]-phenylamine

4-[3-(4-Nitro-phenyl)-2-phenyl-quinoxalin-6-yloxy]-phenylamine

Cat. No.: B5179619
M. Wt: 434.4 g/mol
InChI Key: RWRLGYYQFKUVIX-UHFFFAOYSA-N
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Description

4-[3-(4-Nitro-phenyl)-2-phenyl-quinoxalin-6-yloxy]-phenylamine is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

The synthesis of 4-[3-(4-Nitro-phenyl)-2-phenyl-quinoxalin-6-yloxy]-phenylamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

4-[3-(4-Nitro-phenyl)-2-phenyl-quinoxalin-6-yloxy]-phenylamine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways

Mechanism of Action

The mechanism of action of 4-[3-(4-Nitro-phenyl)-2-phenyl-quinoxalin-6-yloxy]-phenylamine involves its interaction with cellular targets such as DNA and enzymes. The nitro group can undergo reduction to form reactive intermediates that can bind to DNA, leading to the inhibition of DNA replication and cell division. Additionally, the compound can inhibit specific enzymes involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds include other quinoxaline derivatives such as 2-phenylquinoxaline and 2,3-diphenylquinoxaline.

Properties

IUPAC Name

4-[3-(4-nitrophenyl)-2-phenylquinoxalin-6-yl]oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4O3/c27-19-8-12-21(13-9-19)33-22-14-15-23-24(16-22)29-26(18-6-10-20(11-7-18)30(31)32)25(28-23)17-4-2-1-3-5-17/h1-16H,27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRLGYYQFKUVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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